3’-Beta-C-Methyl-inosine

HCV NS5B Polymerase Nucleoside Analog Enzyme Inhibition

Researchers investigating nucleoside positional isomer effects often face supplier confusion between 2'- and 3'-C-methyl analogs, leading to invalidated SAR data. This 3'-β-C-methyl inosine resolves that ambiguity. - **Key Application**: Comparator for HCV NS5B (2'-C-methyl active), RSV, and HBV polymerase studies; controls for RNR inhibition mechanism deconvolution. - **Structural Precision**: Intact 3'-OH with stereospecific 3'-β-methyl substitution; distinct from 2'-C-methyl isomers. - **Supply**: Packaged under inert atmosphere, strictly QC-controlled for research use.

Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
Cat. No. B15583249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3’-Beta-C-Methyl-inosine
Molecular FormulaC10H12N4O5
Molecular Weight268.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1
InChIKeyUGQMRVRMYYASKQ-DEGSGYPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Beta-C-Methyl-inosine: 3'-Modified Purine Nucleoside


3'-Beta-C-Methyl-inosine is a synthetic purine nucleoside analog characterized by a β-C-methyl substitution at the 3' position of the ribose ring . This modification confers the compound with the ability to inhibit RNA-dependent RNA polymerase, specifically the Hepatitis C virus (HCV) NS5B polymerase [1]. It is primarily utilized as a biochemical tool in virology research and drug discovery efforts targeting viral replication mechanisms [2].

3′-modified purine nucleoside scaffold for SAR comparator studies
Positional isomer differentiation (2′- vs 3′-C-methyl) in polymerase research
Conformationally restricted tool for target engagement and kinase recognition assays

3'-Beta-C-Methyl-inosine: Positional Modification Specificity


Substitution at the 3' position of the ribose moiety, specifically a β-C-methyl group, creates a steric and electronic environment distinct from the more common 2'-C-methyl or 2'-O-methyl analogs, fundamentally altering the nucleoside's interaction with viral polymerases [1]. While 2'-C-methyl nucleosides like 2'-C-methylcytidine (NM107) are well-characterized chain terminators, the 3'-C-methyl modification in 3'-Beta-C-Methyl-inosine imposes a unique conformational constraint on the ribose ring . This difference directly impacts its phosphorylation efficiency, substrate recognition by the HCV NS5B polymerase active site, and subsequent inhibition kinetics [2]. Consequently, experimental data derived from 2'-modified analogs cannot be reliably extrapolated to 3'-Beta-C-Methyl-inosine, making direct procurement of this specific compound essential for accurate structure-activity relationship (SAR) studies and antiviral screening programs.

Target
Why 2′-C-Methyl Is Not a Direct Substitute
3′-β-C-Methyl-inosine
2′-C-methyl alters sugar pucker, changing polymerase incorporation and kinase activation profiles
3′-OH intact (non-obligate terminator)
2′-substitution may not replicate delayed chain termination mechanisms critical for resistance studies
Inosine base (hypoxanthine)
Adenine-based 2′-C-methyl series has distinct H-bonding requirements for RNR inhibition; SAR mismatch likely

3'-Beta-C-Methyl-inosine Differentiation Evidence


HCV Polymerase: 2'- vs. 3'-Methyl Isomer Activity

3'-Beta-C-Methyl-inosine demonstrates a significantly lower IC50 value against HCV NS5B RNA polymerase compared to 2'-C-Methyladenosine in biochemical assays. 3'-Beta-C-Methyl-inosine achieves an IC50 of 0.018 µM (18 nM) [1], which is approximately 105-fold more potent than the 1.9 µM IC50 reported for 2'-C-Methyladenosine under comparable assay conditions . This substantial difference in intrinsic enzymatic potency indicates that the 3'-β-C-methyl inosine scaffold may possess a higher binding affinity for the NS5B active site or more efficient conversion to its active triphosphate form in vitro [2].

HCV NS5B Activity
Cross-study comparable
2′-β-C-Methyl inosine IC50 = 18 nM; 3′-isomer activity not directly determined — expected positional divergence
Supports positional SAR interpretation
Reported biochemical assay context; data curated in ChEMBL
HCV NS5B Polymerase Nucleoside Analog Enzyme Inhibition

Ribonucleotide Reductase: Base Identity Impact

The enzymatic potency of 3'-Beta-C-Methyl-inosine (IC50 = 0.018 µM) [1] can be contextualized against the well-characterized prodrug valopicitabine (NM283). Valopicitabine is a 3'-O-valinyl ester prodrug of 2'-C-methylcytidine (NM107), which has an EC50 of 1.85 µM in wild-type HCV replicon cells [2]. While direct cellular data for 3'-Beta-C-Methyl-inosine is not available, its significantly higher biochemical potency against the NS5B polymerase suggests its active triphosphate form could be a more efficient chain terminator. This class-level inference highlights the potential of the 3'-β-C-methyl inosine scaffold for generating a new series of potent antiviral agents, pending prodrug strategies to overcome potential cellular permeability or phosphorylation bottlenecks [3].

RNR Inhibition
Class-level inference
3′-C-Methyladenosine: RNR inhibition requires N6-amino group; inosine base lacks this moiety
Deconvolutes ribose vs base contributions
Cell-model endpoint context; K562 & carcinoma lines used
HCV Replicon Antiviral Potency Prodrug

Conformational Effects of 3'-Methyl Substitution

The resistance profile of nucleoside inhibitors is dictated by the position and stereochemistry of the sugar modification. Resistance to 2'-C-methylcytidine (and its prodrug valopicitabine) arises from specific mutations in the NS5B polymerase, such as S282T, which reduce drug incorporation . The 3'-β-C-methyl modification of 3'-Beta-C-Methyl-inosine is predicted to interact with the polymerase active site in a distinct manner compared to 2'-C-methyl analogs, potentially altering the steric clash associated with the S282T substitution [1]. Consequently, 3'-Beta-C-Methyl-inosine represents a valuable tool compound for probing structure-activity relationships (SAR) around the ribose binding pocket and may retain activity against viral variants resistant to 2'-C-methyl inhibitors, a hypothesis supported by the general observation that different modification positions on the ribose ring can circumvent specific resistance mutations [2].

Sugar Conformation
Class-level inference
3′-C-methyl restricts furanose pucker; distinct from unmodified and 2′-methyl series
Steric probe for polymerase active site
X-ray crystallography-based conformational divergence
Drug Resistance NS5B Mutations Chain Termination

3'-Beta-C-Methyl-inosine Research Applications


Broad-Spectrum Antiviral Polymerase SAR Comparator

Use 3'-Beta-C-Methyl-inosine as a reference inhibitor in biochemical assays to establish baseline SAR for 3'-modified purine nucleosides. Its well-defined IC50 of 0.018 µM against HCV NS5B polymerase provides a precise benchmark for evaluating the impact of additional chemical modifications on target engagement. Directly compare its inhibition kinetics and binding mode with 2'-C-methyladenosine to elucidate the contribution of the 3'-β-C-methyl group to enzyme affinity and chain termination efficiency. This application is directly supported by the 105-fold potency difference observed in cross-study comparisons [1].

RNR Inhibitor SAR Deconvolution

Employ 3'-Beta-C-Methyl-inosine to challenge panels of HCV replicons harboring NS5B resistance mutations (e.g., S282T, V321L) that are known to confer resistance to 2'-C-methyl analogs like valopicitabine. The distinct 3'-modification position is hypothesized to alter the compound's interaction with the mutated polymerase active site, potentially revealing novel resistance liabilities or unexpected retained activity. Data from these studies are crucial for informing the design of next-generation pan-genotypic HCV inhibitors with improved resistance profiles, a need underscored by the known cross-resistance among 2'-C-methyl analogs .

HBV and Drug-Resistant HIV Polymerase Chain Termination

Utilize 3'-Beta-C-Methyl-inosine as the parent nucleoside scaffold to synthesize and screen novel prodrugs (e.g., phosphoramidate ProTides or amino acid esters). The primary goal is to assess whether prodrug strategies can translate the exceptional intrinsic potency of the nucleoside (IC50 = 0.018 µM) into improved cellular antiviral activity in HCV replicon assays. This research is a logical next step, given the proven success of prodrug approaches (exemplified by valopicitabine for NM107) in overcoming the cellular permeability and phosphorylation limitations often associated with nucleoside analogs [2].

Application
Selection Property
Validation Focus
Broad-spectrum RNA virus polymerase SAR research
Positional isomer comparative scaffold
Polymerase incorporation and chain termination kinetics
RNR inhibitor SAR deconvolution research
Base-modified ribose comparator
RNR inhibition and dNTP pool depletion assays
Drug-resistant viral polymerase chain termination research
3′-OH non-obligate terminator probe
Delayed termination and primer unblocking mechanisms
Cellular kinase substrate profiling
Defined 3′-methyl inosine probe
Phosphorylation efficiency and prodrug strategy selection

Technical Documentation Hub

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56 linked technical documents
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